molecular formula C16H11N5O4 B3345921 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide CAS No. 112372-02-8

4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide

Cat. No.: B3345921
CAS No.: 112372-02-8
M. Wt: 337.29 g/mol
InChI Key: MSZRQNFBHPXOOL-UHFFFAOYSA-N
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Description

4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the triazine derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: Lacks the triazine ring and phenyl group, resulting in different chemical properties and applications.

    N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide:

    4-Nitro-N-(3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide: Similar structure but different substitution pattern on the triazine ring.

Properties

IUPAC Name

4-nitro-N-(5-oxo-3-phenyl-4H-1,2,4-triazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4/c22-15(11-6-8-12(9-7-11)21(24)25)18-14-16(23)17-13(19-20-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRQNFBHPXOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550011
Record name 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-02-8
Record name 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
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Reactant of Route 5
4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide

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